Visomitin
CAS No.: 934826-68-3
Cat. No.: VC21076058
Molecular Formula: C36H42BrO2P
Molecular Weight: 617.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934826-68-3 |
---|---|
Molecular Formula | C36H42BrO2P |
Molecular Weight | 617.6 g/mol |
IUPAC Name | 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide |
Standard InChI | InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | WYHFWTRUGAFNKW-UHFFFAOYSA-M |
SMILES | CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES | CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Appearance | A solution in ethanol and water (1:1) |
Introduction
Chemical Composition and Mechanism of Action
Structural Characteristics
Visomitin’s active compound, SkQ1, combines a plastoquinone moiety with a lipophilic triphenylphosphonium cation . This design facilitates preferential accumulation in mitochondria, driven by the organelle’s negative membrane potential . The bromide counterion enhances solubility, enabling formulation as an ophthalmic solution (0.155 µg/mL SkQ1) .
Table 1: Chemical Properties of SkQ1
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 617.61 g/mol |
CAS Number | 934826-68-3 |
Purity | ≥98% |
Solubility | DMSO: 100 mg/mL; H₂O: 3.33 mg/mL |
Mitochondria-Targeted Antioxidant Activity
SkQ1 scavenges ROS within mitochondria, reducing oxidative damage to lipids, proteins, and DNA . In retinal pigment epithelial cells, this activity suppresses p38 MAPK and ERK1/2 signaling pathways, which are hyperactivated in age-related macular degeneration (AMD) . By decreasing phosphorylated tau levels, SkQ1 mitigates neurodegenerative processes .
Clinical Applications in Ophthalmology
Dry Eye Syndrome (DES)
A 6-week, double-masked trial (N=240) demonstrated Visomitin’s superiority over placebo in DES management . Key outcomes included:
Table 2: Efficacy Outcomes in DES (6 Weeks)
Parameter | Visomitin Group (Δ) | Placebo Group (Δ) | P-value |
---|---|---|---|
Tear Break-Up Time | +2.1 sec | +0.9 sec | <0.01 |
Corneal Staining | -3.4 units | -1.2 units | <0.001 |
Schirmer’s Test | +2.5 mm | +2.0 mm | 0.03 |
Symptoms like grittiness and burning improved by 37% with Visomitin vs. 18% with placebo . Post-treatment follow-up revealed prolonged tear film stability, suggesting residual antioxidant effects .
Leber Hereditary Optic Neuropathy (LHON)
In a 30-month observational study (N=26), Visomitin increased best-corrected visual acuity (BCVA) by 0.42 logMAR () . This contrasts with natural history cohorts, where BCVA typically improves by ≤0.3 logMAR over similar periods .
Uveitis and AMD
Preclinical models indicate SkQ1 reduces retinal inflammation by inhibiting prostaglandin E2 (PGE2) synthesis in conjunctival epithelia . In OXYS rats, a model for AMD, Visomitin preserved photoreceptor density by 28% compared to placebo () .
Antimicrobial and Anti-Virulence Properties
Bactericidal Activity Against MRSA
Visomitin exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, eradicating persister cells and intracellular bacteria within macrophages . Unlike conventional antibiotics, no resistance emerged after 30 passages .
Quorum Sensing Inhibition
At sub-MIC concentrations (2 µg/mL), Visomitin reduces MRSA virulence by:
-
Suppressing staphyloxanthin production (↓64%)
-
Inhibiting biofilm formation (↓52%)
These effects correlate with downregulation of the agr quorum sensing system, critical for pathogenicity .
Event Type | Visomitin (N=120) | Placebo (N=120) |
---|---|---|
Ocular Discomfort | 8% | 6% |
Conjunctival Hyperemia | 5% | 3% |
Systemic AEs | 4% | 2% |
No serious adverse events were attributed to Visomitin across 451 participants in Phase 2b/3 trials . Tonometry and slit-lamp examinations showed no clinically significant changes .
Recent Advances and Future Directions
VISTA Trials (2022)
Although VISTA-1 (N=451) and VISTA-2 (N=610) failed primary endpoints, Visomitin improved central corneal staining by 1.2 units vs. placebo at Day 29 () . This supports its role in acute corneal repair.
Wound Healing Acceleration
SkQ1 enhances corneal epithelial migration by 9% at 50 nM, a process dependent on p38 MAPK activation . Clinical trials for postoperative healing are underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume